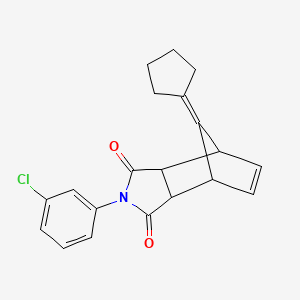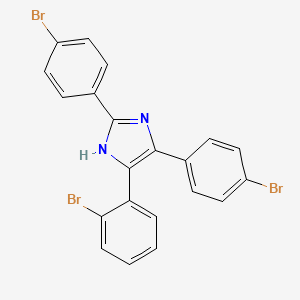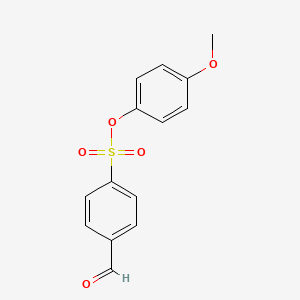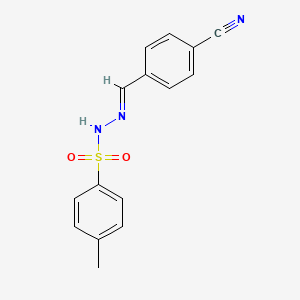![molecular formula C15H9F4NO2 B11104913 (2,6-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone](/img/structure/B11104913.png)
(2,6-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DIFLUOROBENZOYL)OXIME is a chemical compound characterized by the presence of difluorophenyl and difluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DIFLUOROBENZOYL)OXIME typically involves the reaction of 2,4-difluorophenyl ethanone with 2,6-difluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxime derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
(1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DIFLUOROBENZOYL)OXIME has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DIFLUOROBENZOYL)OXIME involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- (1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,4-DIFLUOROBENZOYL)OXIME
- (1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DICHLOROBENZOYL)OXIME
Comparison:
- Structural Differences: The presence of different substituents on the benzoyl group distinguishes these compounds.
- Reactivity: Variations in reactivity due to the different electronic effects of the substituents.
- Applications: Each compound may have unique applications based on its specific properties.
This detailed article provides a comprehensive overview of (1{E})-1-(2,4-DIFLUOROPHENYL)ETHANONE {O}-(2,6-DIFLUOROBENZOYL)OXIME, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H9F4NO2 |
|---|---|
Molecular Weight |
311.23 g/mol |
IUPAC Name |
[(E)-1-(2,4-difluorophenyl)ethylideneamino] 2,6-difluorobenzoate |
InChI |
InChI=1S/C15H9F4NO2/c1-8(10-6-5-9(16)7-13(10)19)20-22-15(21)14-11(17)3-2-4-12(14)18/h2-7H,1H3/b20-8+ |
InChI Key |
MQIMBLMDVRWOFS-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C(C=CC=C1F)F)/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11104837.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11104838.png)

![4-[(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B11104867.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11104887.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11104890.png)
![2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B11104896.png)

![6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11104911.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate](/img/structure/B11104926.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11104937.png)
